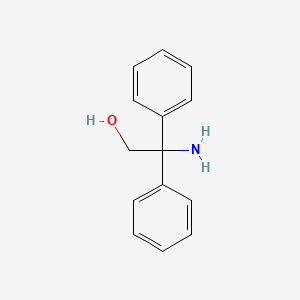

2-Amino-2,2-diphenylethanol

Description

BenchChem offers high-quality 2-Amino-2,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18903-44-1 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-amino-2,2-diphenylethanol |

InChI |

InChI=1S/C14H15NO/c15-14(11-16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11,15H2 |

InChI Key |

XDPKQBFYLNZTHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Amino-2,2-diphenylethanol

[1]

Executive Summary & Structural Disambiguation[1]

2-Amino-2,2-diphenylethanol is a sterically hindered

Critical Structural Disambiguation

In literature and commerce, this compound is frequently confused with its isomer, 2-Amino-1,2-diphenylethanol .[1] It is vital to distinguish between them before proceeding with physicochemical analysis.

-

Target Molecule (2-Amino-2,2-diphenylethanol): Achiral (unless substituted on the phenyl rings).[1] The amine is bonded to a quaternary carbon bearing two phenyl groups.

-

Common Isomer (2-Amino-1,2-diphenylethanol): Chiral (two stereocenters).[1] Widely used as a chiral auxiliary.[1][2]

Table 1: Structural Comparison

| Feature | 2-Amino-2,2-diphenylethanol | 2-Amino-1,2-diphenylethanol |

| Structure | ||

| Chirality | Achiral (Plane of symmetry) | Chiral ((1R,2S), etc.)[1] |

| Steric Bulk | High (Gem-diphenyl at | Moderate (Vicinal diphenyls) |

| Primary Use | Aziridine synthesis, bulky scaffold | Asymmetric synthesis, Chiral auxiliary |

Theoretical Basicity & pKa Analysis

The basicity of 2-Amino-2,2-diphenylethanol is governed by the equilibrium between the neutral amine and its conjugate acid (ammonium ion).[1]

Predicted pKa Value

While experimental values for simple ethanolamines range from 9.50 (Ethanolamine) to 9.7 (2-amino-2-methyl-1-propanol), the presence of two phenyl rings significantly alters the acidity constant.[1]

-

Estimated pKa Range: 7.6 – 8.1 [1]

-

Reference Point: 2,2-Diphenylethylamine (lacking the -OH) has a predicted pKa of

.[1] The addition of the

Mechanistic Drivers of Basicity

Three competing factors dictate the pKa of this molecule:

-

Inductive Effect (-I): The two phenyl groups are electron-withdrawing.[1] They pull electron density away from the nitrogen lone pair, stabilizing the neutral amine and destabilizing the positively charged ammonium ion. Result: Lower pKa.

-

Steric Inhibition of Solvation: The massive gem-diphenyl group creates a hydrophobic shield around the nitrogen.[1] In the conjugate acid form (

), this bulk prevents water molecules from effectively solvating and stabilizing the positive charge. Result: Lower pKa. -

Intramolecular Hydrogen Bonding:

Figure 1: Competing physicochemical factors influencing the basicity of 2-Amino-2,2-diphenylethanol.

Experimental Protocol: pKa Determination via Yasuda-Shedlovsky Extrapolation[1]

Due to the high lipophilicity of the two phenyl rings, 2-Amino-2,2-diphenylethanol is likely sparingly soluble in pure water.[1] Standard aqueous titration will yield unstable readings or precipitation.[1] The Yasuda-Shedlovsky extrapolation method is the gold standard for such compounds.[1]

Principle

The pKa is measured in mixtures of water and a cosolvent (Methanol or Dioxane) at various ratios.[3] The values are then extrapolated to 0% cosolvent (pure water) using a linear regression based on the dielectric constant (

Materials

-

Analyte: ~50 mg 2-Amino-2,2-diphenylethanol (High Purity >98%).[1]

-

Titrant: 0.1 M HCl (standardized) or 0.1 M KOH (carbonate-free).

-

Cosolvent: Methanol (HPLC Grade).[1]

-

Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a Ross-type combination pH electrode.

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the pH electrode using the "4-parameter" method in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to determine the slope and

. -

Solution Preparation: Prepare three titration vessels with varying Methanol/Water ratios (w/w):

-

Solution A: 30% MeOH / 70% Water

-

Solution B: 40% MeOH / 60% Water

-

Solution C: 50% MeOH / 50% Water

-

-

Titration:

-

Data Calculation (

): Calculate the apparent pKa ( -

Extrapolation:

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic bases.

Pharmaceutical Implications[1][2][4][5]

Solubility & Salt Selection[1]

-

Free Base: The free base is highly lipophilic (LogP predicted > 2.[1]5) and likely solid at room temperature.[1]

-

Salt Formation: Due to the estimated pKa (~7.8), this amine will form stable salts with strong acids (HCl,

) but may hydrolyze with weak acids. -

Recommendation: For drug development formulations, generate the Hydrochloride or Mesylate salt to ensure adequate aqueous solubility for bioavailability studies.

Membrane Permeability

The gem-diphenyl motif significantly increases lipophilicity compared to ethanolamine.[1]

-

CNS Penetration: If the molecule is a drug candidate, the high lipophilicity combined with a moderate pKa (partially unionized at physiological pH 7.4) suggests high Blood-Brain Barrier (BBB) permeability .[1]

-

Lysosomal Trapping: With a pKa > 7 and high lipophilicity, this compound is a candidate for lysosomal trapping (cationic amphiphilic drug behavior), which can lead to high volume of distribution (

).

References

-

PubChem. (2025).[1][4] 2-Amino-1,2-diphenylethanol (Compound Summary). National Library of Medicine.[1] [Link]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed methodology on Yasuda-Shedlovsky extrapolation).

-

Reijaw, C., et al. (2011).[1] Physico-chemical characterization of beta blockers: Potentiometric pKa determination. European Journal of Chemistry.[1] [Link]

Technical Guide: Thermodynamic Stability of 2-Amino-2,2-diphenylethanol

[1][2]

Executive Summary & Compound Identity

2-Amino-2,2-diphenylethanol (CAS: 18903-44-1 ) is a sterically congested

This structural motif imparts unique thermodynamic properties:

-

Enhanced Kinetic Stability: The bulky phenyl groups shield the nitrogen center, retarding nucleophilic degradation pathways (e.g., aziridine formation).[1][2]

-

Elimination Resistance: The quaternary carbon at the

-position relative to the hydroxyl group lacks protons, effectively blocking standard E2 elimination pathways.[1][2] -

Steric Strain: While chemically robust, the molecule possesses high internal steric energy, which influences its solubility and crystal lattice enthalpy.[1][2]

| Feature | 2-Amino-2,2-diphenylethanol (Target) | 2-Amino-1,2-diphenylethanol (Reference) |

| Structure | ||

| CAS | 18903-44-1 | 23190-16-1 / 530-36-9 |

| Steric Bulk | High (Gem-diphenyl effect) | Moderate |

| Elimination Risk | Negligible (No | Moderate (Benzylic |

Physicochemical Profiling

Direct experimental constants for the 2,2-isomer are sparse in open literature compared to the 1,2-isomer.[1][2] The following profile is derived from structural analysis and comparative chemometrics.

Predicted Thermodynamic Constants

-

Physical State: Solid (Predicted).[1][2] Commercial listings as "liquid" likely refer to supercooled states or solutions.[1][2] The high molecular weight (213.28 g/mol ) and hydrogen-bonding capability (OH/NH2) favor a crystalline lattice.[1][2]

-

Melting Point (Estimated): 110–130 °C (Lower than the 1,2-isomer's 144 °C due to disruption of packing efficiency by the gem-diphenyl bulk).[1][2]

-

pKa (Conjugate Acid): ~9.[1][2]2. The electron-withdrawing inductive effect of the two phenyl rings is attenuated by the quaternary carbon, keeping the amine basicity comparable to standard primary alkyl amines.[1][2]

-

LogP (Lipophilicity): ~2.3. Highly lipophilic due to the two phenyl rings, suggesting poor aqueous solubility but high stability in organic matrices.[1][2]

Structural Stability Analysis (Graphviz)

The following diagram illustrates the steric shielding and lack of elimination vectors that confer stability to this molecule.

Caption: Structural decomposition of 2-Amino-2,2-diphenylethanol showing how the quaternary center blocks elimination pathways while the gem-diphenyl group provides steric protection.[1][2]

Thermodynamic Stability & Degradation Pathways[1][2]

Thermal Stability (Solid State)

The "Gem-Diphenyl Effect" (Thorpe-Ingold effect) usually favors cyclization.[1][2] However, in this molecule, the formation of an aziridine ring (3-membered) is disfavored compared to the 1,2-isomer.[1][2]

-

Mechanism: Aziridine formation requires the amine nitrogen to attack the adjacent carbon (displacing the hydroxyl, usually activated).[1][2] The steric bulk of the two phenyl groups on the same carbon as the amine hinders the necessary orbital alignment for this attack.[1][2]

-

Evidence: In Wenker synthesis protocols, the 2,2-isomer produces aziridines in significantly lower yields than the 1,2-isomer, indicating higher stability of the open-chain amino alcohol form.[1][2]

Solution Stability & Degradation

When in solution (e.g., DMSO, Methanol), the molecule faces specific degradation risks:

-

Oxidative Deamination (Low Risk): The

-carbon to the amine (C2) has no hydrogens.[1][2] This blocks the standard oxidative deamination pathway (formation of imine).[1][2] The amine is chemically robust against oxidation.[1][2] -

Oxidation of Primary Alcohol (High Risk): The primary hydroxyl group (

) is the most thermodynamically labile point.[1][2] It is susceptible to oxidation to the corresponding amino acid (2-amino-2,2-diphenylacetic acid) or aldehyde.[1][2] -

Retro-Aldol (Null Risk): As the molecule is not an aldol adduct (it lacks the carbonyl required for retro-aldol cleavage), the C-C bond is stable.[1][2]

Experimental Protocols for Stability Assessment

Since specific literature values are absent, the following protocols are required to experimentally validate the thermodynamic profile of a specific batch.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–5 mg of 2-Amino-2,2-diphenylethanol into a Tzero aluminum pan. Hermetically seal (pinhole lid).

-

Reference: Empty hermetically sealed aluminum pan.

-

Method:

-

Analysis: Identify the endothermic onset (

).[1][2] A sharp peak indicates high purity and crystallinity.[1][2] A broad peak suggests amorphous content or impurities.[1][2] Look for exothermic decomposition events >200 °C.[1][2]

Forced Degradation Workflow (HPLC)

Objective: Quantify stability under stress conditions.

| Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | Stable. (Protonation of amine protects it; no hydrolyzable bonds).[1][2] |

| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | Stable. (Resistant to elimination due to lack of |

| Oxidation | 3% | Degradation. Primary alcohol oxidizes to carboxylic acid.[1][2] |

| Thermal | Solid state, 80 °C, 7 days | Stable. (Unless residual solvent lowers |

Stability Testing Logic Flow (Graphviz)

Caption: Workflow for establishing the thermodynamic baseline of 2-Amino-2,2-diphenylethanol.

References

-

Thieme Chemistry. (2008).[1][2] An Improved and Mild Wenker Synthesis of Aziridines.[1][2] (Discusses the synthesis and steric hindrance of 2-amino-2,2-diphenylethanol compared to other isomers). [1][2]

-

LookChem. (2024).[1][2] 2-Amino-2,2-diphenylethanol CAS 18903-44-1 Product Entry.[1][2][3][4] (Confirms CAS identity and commercial availability).

-

BenchChem. (2024).[1][2] N-(2-hydroxy-2,2-diphenylethyl)benzamide Synthesis. (References the use of 2-amino-2,2-diphenylethanol as a stable reagent in amide coupling).

-

PubChem. (2024).[1][2] 2-Amino-1,2-diphenylethanol (Isomer Reference).[1][2][5] (Provides comparative data for the 1,2-isomer). [1][2]

Sources

- 1. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Buy N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide (EVT-12341402) [evitachem.com]

- 5. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 2-Amino-2,2-diphenylethanol vs. 1,1-Diphenyl-2-aminoethanol

The following technical guide provides an in-depth comparative analysis of 2-Amino-2,2-diphenylethanol and 1,1-Diphenyl-2-aminoethanol .

Executive Summary

In the landscape of functionalized amino alcohols, the constitutional isomers 2-Amino-2,2-diphenylethanol and 1,1-Diphenyl-2-aminoethanol represent a classic study in structure-reactivity relationships. While they share the molecular formula

This guide serves as a definitive reference for researchers requiring precise structural differentiation, synthetic protocols, and mechanistic insight into their behavior under diazotization (Tiffeneau-Demjanov) conditions.

Structural Identification & Physical Properties[1][2][3]

The fundamental difference lies in the position of the amine and hydroxyl functionalities relative to the gem-diphenyl quaternary center. This regiochemistry fundamentally alters the steric environment and electronic stability of reactive intermediates.

Comparative Data Matrix[4]

| Feature | 2-Amino-2,2-diphenylethanol | 1,1-Diphenyl-2-aminoethanol |

| Common Abbreviation | - | DPAE |

| CAS Registry Number | 18903-44-1 | 5804-06-8 |

| IUPAC Nomenclature | 2-amino-2,2-diphenylethan-1-ol | 2-amino-1,1-diphenylethan-1-ol |

| Structure Type | ||

| SMILES | OC(c1ccccc1)c2ccccc2 | NC(c1ccccc1)c2ccccc2 |

| Molecular Weight | 213.28 g/mol | 213.28 g/mol |

| Chirality | Achiral (Plane of symmetry via gem-Ph) | Achiral (Plane of symmetry via gem-Ph) |

| Key Reactivity | Stable tertiary carbocation precursor | Tiffeneau-Demjanov rearrangement substrate |

Structural Visualization

The diagram below illustrates the connectivity differences. Note the steric crowding around the nitrogen in the 2,2-isomer versus the oxygen in the 1,1-isomer.

Figure 1: Connectivity comparison. The 2,2-isomer features a hindered amine, while the 1,1-isomer features a hindered alcohol.

Synthetic Methodologies

Synthesis of these isomers requires orthogonal strategies due to the difficulty of introducing nucleophiles to the sterically crowded gem-diphenyl center.

Synthesis of 2-Amino-2,2-diphenylethanol

The most robust route involves the reduction of 2,2-diphenylglycine . Direct alkylation of amines with diphenyl epoxide is often sluggish due to steric hindrance.

-

Precursor: 2,2-Diphenylglycine (or methyl ester).

-

Reagent: Lithium Aluminum Hydride (

) in THF. -

Protocol Summary:

-

Suspend 2,2-diphenylglycine in anhydrous THF under

. -

Slowly add 2.5 equivalents of

at 0°C (exothermic). -

Reflux for 12 hours to ensure reduction of the sterically hindered carboxylate.

-

Fieser workup (

, 15%

-

Synthesis of 1,1-Diphenyl-2-aminoethanol (DPAE)

This isomer is classically synthesized via a double Grignard addition to a glycine ester derivative.

-

Precursor: Glycine ethyl ester hydrochloride (or

-protected equivalent). -

Reagent: Phenylmagnesium bromide (

, excess). -

Protocol Summary:

-

Generate

(3.5 equiv) in anhydrous diethyl ether/THF. -

Add glycine ethyl ester slowly at 0°C. The first equivalent deprotonates the amine; subsequent equivalents attack the ester.

-

Stir at room temperature for 4–6 hours.

-

Acidic hydrolysis (careful pH control to avoid dehydration) yields the 1,1-diphenyl-2-aminoethanol.

-

Reactivity & Rearrangements: The Core Distinction

The reaction with nitrous acid (

Mechanism of Divergence

When treated with

-

Pathway A: 1,1-Diphenyl-2-aminoethanol (Tiffeneau-Demjanov)

-

Intermediate: Formation of a primary diazonium on

. Loss of -

Rearrangement: To stabilize this charge, a phenyl group on the adjacent quaternary

migrates (1,2-shift). -

Driving Force: Formation of the resonance-stabilized oxocarbenium ion (protonated ketone).

-

Product: Deoxybenzoin (Benzyl phenyl ketone).

-

-

Pathway B: 2-Amino-2,2-diphenylethanol

-

Intermediate: Formation of a diazonium on the tertiary

. Loss of -

Outcome: This cation is inherently stable. While a 1,2-hydride shift from

is possible (leading to diphenylacetaldehyde), the major pathway is often solvolysis (capture by water to form the diol) or intramolecular attack by the hydroxyl oxygen to form 2,2-diphenyloxirane (epoxide). It does not yield Deoxybenzoin.

-

Reaction Pathway Diagram[4]

Figure 2: Mechanistic divergence under diazotization. The 1,1-isomer undergoes skeletal rearrangement to a ketone, while the 2,2-isomer tends toward epoxide formation or solvolysis.

Pharmacological & Research Applications[7][8]

1,1-Diphenyl-2-aminoethanol (DPAE)

-

Local Anesthetic Activity: DPAE has demonstrated significant local anesthetic properties, comparable to lidocaine in certain animal models, though with a distinct side-effect profile (including tremors in feline models).

-

Mechanism: It acts by blocking sodium channels, but its ability to cross the blood-brain barrier also leads to CNS modulation.

-

Research Use: Primarily used as a reference standard in neuropharmacology and as a substrate for studying semi-pinacol rearrangements.

2-Amino-2,2-diphenylethanol

-

Chiral Auxiliaries: While the parent molecule is achiral, derivatives (e.g., where one phenyl is substituted) are valuable precursors for oxazolines used in asymmetric catalysis.

-

Ligand Synthesis: The bulky gem-diphenyl group provides significant steric shielding, making this motif useful in designing ligands that enforce specific geometries around metal centers.

References

-

Semipinacolic Deamination of Certain 1-Alkyl-2-amino-1-phenylethanols . Journal of the American Chemical Society. Link

-

Pharmacology of Local Anesthetics (DPAE Activity) . ResearchGate.[2][3][4] Link

-

Tiffeneau-Demjanov Rearrangement: Mechanistic Scope . Comprehensive Organic Name Reactions. Link

-

Synthesis of Amino Alcohols via Grignard Addition . Organic Syntheses. Link

Sources

An In-Depth Technical Guide to the Safety and Toxicity of 2-Amino-2,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and toxicological information for 2-Amino-2,2-diphenylethanol. As a chiral amino alcohol, this compound is of significant interest in synthetic and medicinal chemistry. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and for the responsible development of new chemical entities. This document synthesizes information from Safety Data Sheets (SDSs) and other technical sources to provide a detailed reference for handling, storage, and emergency procedures.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in a robust safety assessment. These properties influence its behavior, potential for exposure, and appropriate handling procedures.

| Property | Value | Reference |

| CAS Number | 23364-44-5 (for (1S,2R) isomer) | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 142-144 °C | [1][2] |

| Boiling Point | 374.3 ± 37.0 °C (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Ethanol, Methanol | [2] |

| Optical Rotation | [α]²⁵/D +6.0° to +8.0° (c=0.6 in ethanol) for (1S,2R) isomer | [1] |

Safety Data Sheet (SDS) Profile: A Regulatory and Safety Synopsis

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. The following sections distill the key safety information from available SDSs for 2-Amino-2,2-diphenylethanol.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. 2-Amino-2,2-diphenylethanol is consistently classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The GHS pictograms associated with these hazards is the exclamation mark (GHS07)[3]. The signal word is "Warning"[3].

Handling and Storage

Prudent laboratory practice necessitates strict adherence to recommended handling and storage procedures to minimize exposure risk.

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only in a well-ventilated area or outdoors.

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

Storage:

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Incompatible with strong oxidizing agents and strong bases.

Source:[5]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Source:[5]

Toxicological Profile: An Analysis of Available Data

A comprehensive toxicological profile is essential for a complete risk assessment. However, it is critical to note that detailed, publicly available toxicological studies (e.g., acute toxicity, mutagenicity, carcinogenicity, reproductive toxicity) specifically for 2-Amino-2,2-diphenylethanol are limited. The following discussion is therefore based on the GHS classifications and general toxicological principles.

Known Health Effects

The primary health hazards identified for 2-Amino-2,2-diphenylethanol are irritant effects upon direct contact:

-

Skin Irritation: Direct contact with the solid or solutions of the compound can cause redness, itching, and inflammation[3][4]. The mechanism is likely related to local chemical reactions with skin components.

-

Serious Eye Irritation: Contact with the eyes can cause significant irritation, potentially leading to pain, redness, and watering[3][4]. The severity warrants immediate and thorough rinsing.

-

Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath[3][4].

Data Gaps and the Precautionary Principle

The absence of comprehensive toxicological data for 2-Amino-2,2-diphenylethanol necessitates the application of the precautionary principle. Researchers and drug development professionals should treat this compound with a high degree of caution, assuming it may have other, as-yet-unidentified, toxicological properties. The lack of data should not be interpreted as an indication of safety.

For any novel compound or a compound with limited toxicological data, a tiered approach to toxicity testing is often employed in drug development. This typically begins with in vitro assays to assess potential genotoxicity and cytotoxicity, followed by in vivo studies in animal models to determine acute toxicity (e.g., LD50), and, if necessary, more extensive sub-chronic and chronic toxicity studies[6].

Experimental Protocols: Safe Handling in a Research Context

Given the use of 2-Amino-2,2-diphenylethanol in asymmetric synthesis, a common application is its use as a chiral auxiliary or ligand precursor[1][7]. The following is a generalized, safety-conscious protocol for its use in the synthesis of a chiral Schiff base ligand.

Objective: To synthesize a chiral Schiff base ligand from 2-Amino-2,2-diphenylethanol and a substituted salicylaldehyde.

Materials:

-

2-Amino-2,2-diphenylethanol

-

Substituted salicylaldehyde

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Appropriate glassware for workup and purification

Procedure:

-

Preparation:

-

Ensure the fume hood is functioning correctly.

-

Don all required PPE: safety glasses with side shields, a lab coat, and nitrile gloves. .

-

-

Reaction Setup:

-

In the fume hood, weigh the desired amount of 2-Amino-2,2-diphenylethanol and dissolve it in anhydrous ethanol in the round-bottom flask with magnetic stirring.

-

Add an equimolar amount of the substituted salicylaldehyde to the solution.

-

Attach the reflux condenser and begin circulating cooling water.

-

-

Reaction:

-

Gently heat the mixture to reflux using the heating mantle.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration, washing with cold ethanol.

-

If the product does not precipitate, the solvent may need to be removed under reduced pressure.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

-

Visualization of Safety Workflows

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-Amino-2,2-diphenylethanol.

Caption: PPE selection workflow for 2-Amino-2,2-diphenylethanol.

Conclusion

2-Amino-2,2-diphenylethanol is a valuable chiral building block in chemical synthesis. Its primary, documented hazards are irritation to the skin, eyes, and respiratory system. While this information is crucial for safe handling in a laboratory setting, the lack of comprehensive, publicly available toxicological data necessitates a cautious approach. Researchers and drug development professionals must adhere strictly to the safety guidelines outlined in the SDS and employ the precautionary principle, recognizing the potential for uncharacterized hazards. Further toxicological evaluation of this compound would be beneficial to the scientific community to fully characterize its safety profile.

References

-

Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC - NIH. (2022-03-31). Retrieved from [Link]

-

Acute and short-term toxicity studies on orange II - PubMed. Retrieved from [Link]

-

Developmental and reproduction toxicity of piperonyl butoxide part 3 two generation (two litter) reproduction study of piperonyl butoxide administered in the diet to CD ® (Sprague Dawley) rats - PubMed. (2022-08-11). Retrieved from [Link]

-

Investigations on metabolism, genotoxic effects and carcinogenicity of 2,2′-dichlorodiethylether - PMC - NIH. Retrieved from [Link]

-

Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. (2016-04-21). Retrieved from [Link]

-

2-Aminoanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf. Retrieved from [Link]

-

Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol - PubMed. Retrieved from [Link]

-

NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI. Retrieved from [Link]

-

Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC. Retrieved from [Link]

-

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem. Retrieved from [Link]

-

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem. Retrieved from [Link]

-

Introduction - NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI. Retrieved from [Link]

-

Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells - MDPI. Retrieved from [Link]

-

2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem. Retrieved from [Link]

-

NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI. Retrieved from [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 1,3-Dichloro-2-Propanol (1,3-DCP; alpa, gamma-Dichlorohydrin ) - OEHHA. (2010-09-02). Retrieved from [Link]

-

Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed. Retrieved from [Link]

-

Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed. Retrieved from [Link]

-

Evaluation of the Impact of Chemical Mutagens on the Phenological and Biochemical Characteristics of Two Varieties of Soybean (Glycine max L.) - MDPI. (2024-07-22). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Reduction of Prochiral Ketones Using 2-Amino-2,2-diphenylethanol

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic synthesis.[1][2] The enantioselective reduction of prochiral ketones to chiral secondary alcohols represents one of the most fundamental and powerful methods for introducing a stereocenter.[3] These chiral alcohol products are invaluable building blocks for a vast array of pharmaceuticals and natural products.[4][5]

Among the arsenal of catalysts developed for this purpose, oxazaborolidines derived from chiral β-amino alcohols have emerged as exceptionally effective and versatile.[6] This guide focuses on the application of 2-Amino-2,2-diphenylethanol as a chiral precursor for the in-situ generation of a highly efficient oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones, a transformation widely known as the Corey-Bakshi-Shibata (CBS) reduction.[7][8] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into achieving high levels of enantioselectivity and yield.

The Mechanistic Heart of the Matter: The Corey-Bakshi-Shibata (CBS) Reduction

The remarkable stereocontrol exerted by the catalyst derived from 2-Amino-2,2-diphenylethanol is best understood through the lens of the Corey-Bakshi-Shibata (CBS) reduction mechanism. The process is not a simple hydride transfer but a highly organized, catalyst-mediated pathway that creates a chiral environment around the ketone substrate.

The key to this enantioselectivity lies in the in-situ formation of a chiral oxazaborolidine catalyst from 2-Amino-2,2-diphenylethanol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6][9] This catalyst then coordinates with another molecule of the borane reagent, activating it as a potent and sterically defined hydride donor.[10][11]

The catalytic cycle can be dissected into the following key steps:

-

Catalyst Formation: The chiral amino alcohol reacts with borane to form the stable five-membered oxazaborolidine ring.[6][12]

-

Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, enhancing the Lewis acidity of the endocyclic boron atom.[10]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom. This coordination is sterically directed, with the larger substituent of the ketone orienting away from the bulky diphenylmethyl group of the catalyst to minimize steric hindrance.[9][11]

-

Intramolecular Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon of the ketone via a highly organized, six-membered, chair-like transition state.[13] This intramolecular transfer ensures that the hydride attacks a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after workup, the chiral alcohol is liberated. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

This elegant mechanism provides a predictable stereochemical outcome. For instance, using (1S,2R)-2-Amino-1,2-diphenylethanol will typically yield the (R)-alcohol, while the (1R,2S)-enantiomer will produce the (S)-alcohol.

Caption: The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocols

Protocol 1: In-Situ Generation of the Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone

This protocol details a representative procedure for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using the catalyst generated in situ from (1R,2S)-(-)-2-Amino-2,2-diphenylethanol.

Materials:

-

(1R,2S)-(-)-2-Amino-2,2-diphenylethanol

-

Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath and/or cryocooler

Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip a dry 100 mL two-necked round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Catalyst Formation:

-

To the flask, add (1R,2S)-(-)-2-Amino-2,2-diphenylethanol (e.g., 0.213 g, 1.0 mmol, 0.1 eq.).

-

Add 10 mL of anhydrous THF and stir to dissolve the amino alcohol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.0 M BH₃·THF solution (1.0 mL, 1.0 mmol, 0.1 eq.) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the oxazaborolidine catalyst.[14]

-

-

Ketone Reduction:

-

Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C to -20 °C for optimal enantioselectivity).[15]

-

In a separate dry flask, prepare a solution of acetophenone (e.g., 1.20 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst solution over 30-60 minutes.

-

To the reaction mixture, add an additional portion of 1.0 M BH₃·THF solution (e.g., 6.0 mL, 6.0 mmol, 0.6 eq.) dropwise, maintaining the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Workup:

-

Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose the excess borane.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (10 mL) and stir for another 15 minutes.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Analysis:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-1-phenylethanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.[16][17][18]

-

Data Presentation: Performance of the 2-Amino-2,2-diphenylethanol Derived Catalyst

The following table summarizes typical results for the enantioselective reduction of various prochiral ketones using the in-situ generated oxazaborolidine catalyst.

| Ketone Substrate | Chiral Amino Alcohol | Product | Yield (%) | ee (%) | Reference |

| Acetophenone | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (S)-1-Phenylethanol | >95 | >97 | [19] |

| Propiophenone | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (S)-1-Phenyl-1-propanol | 92 | 92 | [19] |

| α-Tetralone | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (S)-1,2,3,4-Tetrahydro-1-naphthol | >90 | >95 | [9] |

| 2,2,2-Trifluoroacetophenone | Chiral Lactam Alcohol Derived Catalyst | (S)-1-Phenyl-2,2,2-trifluoroethanol | 95 | 87 | [5] |

Causality Behind Experimental Choices: A Deeper Dive

Achieving high enantioselectivity and yield in CBS reductions is contingent on several critical experimental parameters. Understanding the "why" behind these choices is paramount for troubleshooting and adapting the protocol to new substrates.

-

Anhydrous Conditions: The presence of water can significantly diminish enantiomeric excess.[7][10] Water can react with the borane reagent and the oxazaborolidine catalyst, leading to non-selective reduction pathways. Therefore, the use of dry solvents and glassware, and performing the reaction under an inert atmosphere, is crucial.

-

Temperature: Reaction temperature plays a critical role in enantioselectivity.[7] Generally, lower temperatures lead to higher enantiomeric excesses as the more organized, lower-energy transition state leading to the major enantiomer is favored. However, for some substrates, an optimal temperature may exist, below which the reaction rate becomes impractically slow or selectivity decreases.[15]

-

Borane Source: While BH₃·THF is commonly used, other borane sources like borane dimethyl sulfide (BH₃·SMe₂) or catecholborane can also be employed.[9] The choice of borane source can influence the reaction rate and, in some cases, the enantioselectivity. It is also important to use high-quality borane solutions, as trace amounts of borohydride impurities can lead to non-selective reduction and lower ee values.[7]

-

Rate of Addition: Slow, dropwise addition of the ketone and the borane reagent is recommended. This helps to maintain a low concentration of the reactants and ensures that the catalyzed pathway is the dominant reaction channel, minimizing any uncatalyzed background reduction.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Enantiomeric Excess (ee) | - Presence of moisture.- Reaction temperature is too high.- Impure borane source.- Catalyst degradation. | - Ensure all glassware is oven-dried and solvents are anhydrous.- Lower the reaction temperature.- Use a fresh, high-quality borane solution.- Prepare the catalyst in situ immediately before use. |

| Low Yield | - Incomplete reaction.- Inefficient workup or purification.- Stoichiometry of reagents is incorrect. | - Monitor the reaction by TLC to ensure completion.- Optimize extraction and chromatography conditions.- Carefully check the molar equivalents of all reagents. |

| Slow or No Reaction | - Inactive catalyst.- Low reaction temperature.- Sterically hindered ketone. | - Ensure proper formation of the oxazaborolidine catalyst.- Gradually increase the reaction temperature.- Consider using a more reactive borane source or a different catalyst. |

Validation: Determination of Enantiomeric Excess

A critical component of any enantioselective protocol is the accurate determination of the enantiomeric excess of the product. This is typically achieved using chiral chromatography.

Workflow for Chiral HPLC Analysis

Caption: General Workflow for the Determination of Enantiomeric Excess by Chiral HPLC.

Key Considerations for Chiral HPLC:

-

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., Chiralcel® OD-H, AD-H) being particularly effective for resolving chiral alcohols.[17]

-

Mobile Phase: The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), needs to be optimized to achieve baseline separation of the enantiomers.[16]

-

Detection: A UV detector is commonly used for aromatic alcohols. For compounds lacking a chromophore, derivatization or the use of other detectors may be necessary.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

-

Li, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4268-4274. [Link]

-

University of Liverpool. Enantioselective Reduction of Ketones. [Link]

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

Casual Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. [Link]

-

ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

-

ResearchGate. A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. [Link]

-

Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-286). Academic Press. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Singh, A., & Kumar, A. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Current Organic Chemistry, 27(12), 1046-1063. [Link]

-

Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-854. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

Poplata, S., & Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(9), 1848-1859. [Link]

-

Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11956-11964. [Link]

-

MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

-

Guo, L., & Li, X. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 855-873. [Link]

-

University of York. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. [Link]

-

Vicario, J. L., et al. (2002). Asymmetric Synthesis of 1,2-Diaryl-2-amino Ethanols. Tetrahedron: Asymmetry, 13(8), 815-822. [Link]

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. insuf.org [insuf.org]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. york.ac.uk [york.ac.uk]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. gcms.cz [gcms.cz]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Derivatization of 2-Amino-2,2-diphenylethanol for Pharmaceutical Intermediates

Introduction: The Strategic Importance of 2-Amino-2,2-diphenylethanol in Drug Development

2-Amino-2,2-diphenylethanol is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its vicinal amino alcohol functionality, coupled with the steric influence of the two phenyl groups, makes it a versatile scaffold for creating complex molecular architectures. The strategic derivatization of its amino and hydroxyl groups is a key tactic employed by medicinal chemists to modulate pharmacological activity, enhance physicochemical properties, and introduce handles for further synthetic transformations. The inherent chirality of enantiomerically pure forms, such as (1S,2R)-(+)- and (1R,2S)-(-)-2-amino-1,2-diphenylethanol, makes this molecule a powerful tool in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of reactions.[1][2] This guide provides detailed protocols and technical insights into the key derivatization strategies for 2-Amino-2,2-diphenylethanol, empowering researchers to leverage its full potential in drug discovery and development.

Core Derivatization Strategies and Protocols

The reactivity of the primary amine and the secondary alcohol in 2-Amino-2,2-diphenylethanol allows for a range of chemical modifications. The most common and impactful derivatization strategies include N-acylation, N-alkylation, and cyclization reactions.

N-Acylation: Synthesis of Amide Derivatives

The conversion of the primary amine to an amide via N-acylation is a fundamental derivatization step. This transformation can enhance the compound's metabolic stability, alter its hydrogen bonding capabilities, and serve as a precursor for further functionalization.

The choice of acylating agent (e.g., acyl chloride or anhydride) and base is critical. Acyl chlorides are highly reactive and may require a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. Acetic anhydride is a less aggressive acetylating agent and is often used with or without a catalyst.[3] The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

This protocol describes the synthesis of N-(2-hydroxy-1,2-diphenylethyl)acetamide.

Materials:

-

2-Amino-2,2-diphenylethanol

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve 2-Amino-2,2-diphenylethanol (1.0 eq) in a mixture of DCM and pyridine (1.5 eq) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica gel chromatography.

Data Presentation: N-Acylation of 2-Amino-2,2-diphenylethanol

| Acylating Agent | Base | Solvent | Yield (%) | Reference (Analogous Reactions) |

| Acetic Anhydride | Pyridine | DCM | >90 | [3] |

| Benzoyl Chloride | Triethylamine | DCM | >85 | General knowledge |

| Propionyl Chloride | Triethylamine | DCM | >85 | General knowledge |

Visualization: N-Acylation Workflow

Caption: N-Acylation of 2-Amino-2,2-diphenylethanol.

N-Alkylation: Introduction of Alkyl Substituents

N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly impact the pharmacological profile of the resulting molecule. Reductive amination is a widely used and efficient method for this transformation, proceeding via an imine intermediate.

Reductive amination offers a high degree of control and avoids the over-alkylation often seen with alkyl halides. The choice of the carbonyl compound determines the alkyl group to be introduced. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this reaction as it is less sensitive to acidic conditions compared to other borohydrides.[4][5][6][7]

This protocol details the synthesis of N-benzyl-2-amino-2,2-diphenylethanol.

Materials:

-

2-Amino-2,2-diphenylethanol

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of 2-Amino-2,2-diphenylethanol (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Data Presentation: N-Alkylation of 2-Amino-2,2-diphenylethanol via Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference (Analogous Reactions) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 70-90 | [4][5][6][7] |

| Acetone | NaBH(OAc)₃ | DCE | 60-80 | [4][5][6][7] |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 65-85 | [4][5][6][7] |

Visualization: N-Alkylation Workflow

Caption: N-Alkylation via Reductive Amination.

Cyclization Reactions: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 2-Amino-2,2-diphenylethanol makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as oxazolines and imidazothiazoles, which are important pharmacophores.

Oxazolines are valuable as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of other chiral compounds. They can be synthesized from 2-amino alcohols through various methods, including condensation with carboxylic acids or their derivatives.

The direct condensation of a 2-amino alcohol with a carboxylic acid requires harsh conditions to remove the water formed. A milder approach involves the use of reagents that activate the carboxylic acid or by reacting the amino alcohol with an orthoester. Trimethyl orthoacetate, for example, can react with 2-amino-2,2-diphenylethanol to form the corresponding oxazoline.

Materials:

-

2-Amino-2,2-diphenylethanol

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

Procedure:

-

Combine 2-Amino-2,2-diphenylethanol (1.0 eq), trimethyl orthoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux, and remove the methanol byproduct using a Dean-Stark apparatus.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or silica gel chromatography.

The core of the anthelmintic drug Levamisole is a 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. This heterocyclic system can be synthesized from a 2-amino-2-phenylethanol derivative through a multi-step sequence involving cyclization.

-

Thiourea Formation: Reaction of a 2-amino-2-phenylethanol derivative with a thiocyanate or isothiocyanate to form a thiourea derivative.

-

Cyclization: Intramolecular cyclization, often acid-catalyzed, to form the thiazolidine ring.

-

Second Cyclization: Further reaction and cyclization to form the fused imidazole ring. A common route involves reaction with a two-carbon electrophile followed by cyclization.[8]

Visualization: Cyclization to Oxazoline

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levamisole synthesis - chemicalbook [chemicalbook.com]

2-Amino-2,2-diphenylethanol as a resolving agent for chiral acids

Application Notes & Protocols

Topic: 2-Amino-2,2-diphenylethanol as a Resolving Agent for Chiral Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and the Power of Classical Resolution

In the landscape of modern chemistry and pharmacology, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While physically similar, these enantiomers can interact differently with the chiral environment of the human body, leading to one being a potent drug while the other is inactive or even harmful. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical process in drug development and fine chemical synthesis.[1]

Classical chiral resolution by diastereomeric salt formation remains a robust, scalable, and economically viable method for achieving this separation.[2][3] The principle is elegant in its simplicity: a racemic mixture of an acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[4] Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][][6]

This guide provides an in-depth exploration of 2-amino-2,2-diphenylethanol , a highly effective resolving agent for a variety of chiral carboxylic acids. Its rigid diphenyl structure and the presence of both an amino and a hydroxyl group provide multiple points of interaction—ionic bonding, hydrogen bonding, and π-π stacking—facilitating the formation of well-defined, crystalline diastereomeric salts with often significant solubility differences.

Mechanism of Action: From Racemate to Separable Diastereomers

The core of the resolution process lies in the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. When a racemic acid, (±)-Acid, is treated with a single enantiomer of 2-amino-2,2-diphenylethanol, for instance, the (S)-enantiomer, an acid-base reaction occurs. This results in two distinct diastereomeric salts: [(R)-Acid]·[(S)-Base] and [(S)-Acid]·[(S)-Base].

These newly formed diastereomers are different compounds with unique three-dimensional structures and, therefore, distinct physical properties. The success of the resolution hinges on exploiting the differential solubility of these salts in a carefully selected solvent system. One salt will preferentially crystallize from the solution, while the other remains in the mother liquor.[3][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Amino-2,2-diphenylethanol Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-2,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable vicinal amino alcohol. The following content is structured in a question-and-answer format to directly address specific experimental issues and provide actionable, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-Amino-2,2-diphenylethanol, focusing on the common reductive pathways from α-amino carbonyl precursors.

Q1: What are the primary synthetic routes to 2-Amino-2,2-diphenylethanol?

The most common and direct laboratory-scale syntheses involve the reduction of a carbonyl group at the C1 position, adjacent to the diphenyl-substituted amine-bearing carbon. The two principal precursors are:

-

Methyl or Ethyl 2-amino-2,2-diphenylacetate: This α-amino ester is reduced to the primary alcohol.

-

2-Amino-2,2-diphenylacetophenone: This α-amino ketone is reduced to the secondary alcohol.

The choice of precursor often depends on the availability of starting materials. The reduction of the ester is generally preferred as it avoids potential side reactions associated with the enolization of the ketone.

Q2: How do I choose between Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) as the reducing agent?

The selection of the reducing agent is critical and depends on the starting material.

-

For α-amino esters (e.g., methyl 2-amino-2,2-diphenylacetate): Lithium Aluminum Hydride (LiAlH₄) is mandatory. Sodium borohydride (NaBH₄) is generally not powerful enough to reduce esters efficiently.[1][2] LiAlH₄ is a potent, non-selective reducing agent that must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[3]

-

For α-amino ketones (e.g., 2-amino-2,2-diphenylacetophenone): Sodium Borohydride (NaBH₄) is often sufficient and is the safer, more convenient choice. It is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol.[3][4] LiAlH₄ can also be used, but its high reactivity offers no significant advantage here and increases safety risks.[1]

The following table summarizes the key differences:

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Reactivity | Very High (reduces esters, acids, amides, ketones)[1][5] | Moderate (reduces ketones, aldehydes)[3] |

| Solvent | Anhydrous aprotic ethers (THF, Et₂O) | Protic solvents (MeOH, EtOH) |

| Safety | Reacts violently with water and protic solvents[1] | Relatively stable in alcoholic solvents |

| Workup | Careful, sequential quenching required (e.g., Fieser workup) | Typically simple acidic or aqueous workup |

| Primary Use Case | Reduction of esters and carboxylic acids | Reduction of ketones and aldehydes |

Q3: My starting material, the α-amino ester or ketone, appears impure. How critical is this?

Extremely critical. The purity of the starting material is a primary determinant of the final yield and purity of the 2-Amino-2,2-diphenylethanol. Common impurities in the α-amino ketone precursor, for example, can arise from the synthetic route used to produce it, such as from the amination of an α-haloketone. These impurities can consume the reducing agent, complicate the purification process, and lead to a range of side products. It is strongly recommended to purify the precursor by recrystallization or column chromatography before proceeding with the reduction.

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Yields

This section provides a systematic approach to troubleshooting when your reaction does not perform as expected.

Problem 1: Low to no conversion of starting material observed via TLC/LC-MS.

Potential Cause A: Inactive Reducing Agent

-

Causality: Lithium aluminum hydride is particularly sensitive to moisture and can be deactivated by improper storage or handling.[1] If the reagent has been exposed to atmospheric humidity, its effective concentration will be significantly reduced. Sodium borohydride is more stable but can also degrade over time, especially if stored improperly.

-

Troubleshooting Protocol:

-

Verify Reagent Quality: Use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere (e.g., in a desiccator or glove box).

-

Test Activity (Qualitative): For LiAlH₄, a simple test is to add a very small, spatula-tip amount to a test tube containing anhydrous THF. A slight effervescence (hydrogen gas evolution from trace water in the solvent) is a sign of activity. (Caution: Perform this test in a fume hood with appropriate personal protective equipment).

-

Increase Stoichiometry: As an immediate remedy, increase the molar equivalents of the reducing agent (e.g., from 1.5 eq. to 2.5 eq.). However, this is a temporary fix and does not replace the need for high-quality reagents.

-

Potential Cause B: Insufficient Reaction Temperature

-

Causality: The reduction of sterically hindered carbonyls, such as those flanked by two phenyl groups, can be kinetically slow. While many reductions are initiated at 0 °C to control the initial exotherm, they often require warming to room temperature or even gentle reflux to proceed to completion.

-

Troubleshooting Protocol:

-

Monitor at Room Temperature: After the initial addition of the substrate to the reducing agent at 0 °C, allow the reaction to warm to room temperature and monitor by TLC every 30-60 minutes.

-

Apply Gentle Heat: If the reaction stalls at room temperature (as evidenced by a static ratio of starting material to product on TLC), gently heat the reaction mixture to reflux (for THF, this is ~66 °C). Monitor the reaction progress carefully to avoid over-reduction or side reactions.

-

Potential Cause C: Presence of Protic Impurities

-

Causality: For LiAlH₄ reactions, any protic impurity (e.g., water, alcohols) in the starting material or solvent will rapidly and exothermically quench the hydride reagent, reducing the amount available for the carbonyl reduction.[5]

-

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

-

Dry the Starting Material: If the α-amino ester or ketone is suspected to contain water, it can be dried by dissolving it in an appropriate solvent, treating with a drying agent like anhydrous MgSO₄, filtering, and removing the solvent in vacuo.

-

Problem 2: The reaction is complete, but the isolated yield is low after workup and purification.

Potential Cause A: Product Loss During Aqueous Workup

-

Causality: 2-Amino-2,2-diphenylethanol is an amino alcohol, meaning it has both a basic amine group and a polar alcohol group. During workup, particularly if the pH is not controlled, the product can form salts that are soluble in the aqueous layer, leading to significant loss. The product can also act as an emulsifier, making phase separation difficult.

-

Troubleshooting Protocol:

-

Controlled Quenching (for LiAlH₄): Use a Fieser workup. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.

-

pH Adjustment: During extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is basic (pH > 10) by adding NaOH. This keeps the amine group in its free base form, which is more soluble in the organic layer.

-

Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (e.g., 3-4 times) with the organic solvent to recover any dissolved product.

-

Brine Wash: Wash the combined organic extracts with a saturated NaCl solution (brine). This helps to break up emulsions and remove residual water.[6]

-

Potential Cause B: Difficulty with Purification (Crystallization/Chromatography)

-

Causality: The high polarity of the amino alcohol can make it challenging to purify. It may fail to crystallize ("oil out") or streak on silica gel during column chromatography.

-

Troubleshooting Protocol:

-

Recrystallization Solvent Screening: Finding the right solvent system is key. Start by attempting to dissolve a small amount of the crude product in various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and allowing it to cool slowly. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective.[7] Dissolve the crude material in a minimum amount of the more polar solvent ("good" solvent) and add the less polar solvent ("poor" solvent) dropwise until turbidity persists, then warm to re-dissolve and cool slowly.

-

Column Chromatography Modification:

-

Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a basic modifier, like triethylamine (~1-2%), to prevent the acidic silica surface from irreversibly binding the basic amine product.

-

Use an Appropriate Eluent: A gradient elution starting with a less polar solvent system (e.g., 90:10 hexanes/ethyl acetate) and gradually increasing the polarity is often necessary. Adding a small amount of triethylamine to the eluent can also improve recovery.

-

-

Part 3: Diagrams and Workflows

General Synthesis and Troubleshooting Workflow

The following diagram outlines the decision-making process for synthesizing and troubleshooting 2-Amino-2,2-diphenylethanol reactions.

Caption: Desired reaction pathways and potential side reactions.

Part 4: Detailed Experimental Protocols

Protocol 1: Reduction of Methyl 2-amino-2,2-diphenylacetate with LiAlH₄

This protocol is adapted from general procedures for the reduction of amino acid esters. [8]

-

Setup: Under an inert atmosphere of nitrogen or argon, add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

-

Addition: Dissolve Methyl 2-amino-2,2-diphenylacetate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (staining with ninhydrin can help visualize the amine). If the reaction is sluggish, heat to a gentle reflux (66 °C) for 1-2 hours.

-

Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add the following in sequence:

-

'x' mL of deionized water

-

'x' mL of 15% (w/v) aqueous sodium hydroxide

-

'3x' mL of deionized water (where 'x' = grams of LiAlH₄ used).

-

-

Isolation: A white, granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with additional THF and then ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

-

PrepChem. (n.d.). Preparation of 2,2-diphenylethanol. PrepChem.com. Retrieved from [Link]

-

Peptideweb. (n.d.). Synthesis protocols. Peptideweb.com. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. (n.d.). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Crystallization and Enantioselective Reduction of Prochiral Ketones. Oxford Academic. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic-chemistry.org. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Masterorganicchemistry.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry. Retrieved from [Link]

-

Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistrysteps.com. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Org. Synth. Coll. Vol. 7, p.534. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Masterorganicchemistry.com. Retrieved from [Link]

-

ACS Publications. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 2-Amino-2,2-diphenylethanol

Welcome to the Purification Strategy Center.

Subject: 2-Amino-2,2-diphenylethanol (CAS: 530-36-9 / 23412-95-5)

Structure:

⚠️ Critical Disambiguation: Know Your Molecule

Before proceeding, verify your structure. The name "diphenylethanol amine" is often conflated with two distinct isomers. This guide is exclusively for Isomer A.

| Feature | Isomer A (This Guide) | Isomer B (Common Chiral Auxiliary) |

| Name | 2-Amino-2,2-diphenylethanol | (1S,2R)-2-Amino-1,2-diphenylethanol |

| Structure | Geminal diphenyls at C2 (Amine position) | Vicinal diphenyls (One at C1, one at C2) |

| Formula | ||

| Chirality | Achiral (Prochiral) | Chiral (2 Stereocenters) |

| Origin | Reduction of 2,2-Diphenylglycine | Benzoin condensation derivative |

Module 1: The "Salt-Break" Extraction Protocol

Best For: Crude reaction mixtures containing neutral impurities (e.g., diphenylmethane, benzophenone) or unreacted starting materials.

The high lipophilicity of the two phenyl rings makes the free base soluble in organic solvents, but the amine functionality allows for a sharp separation via pH manipulation.

Workflow Diagram

Caption: The "Salt-Break" cycle leverages the pH-switchable solubility of the amine to strip away non-basic lipophilic impurities.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate . Use approximately 10 mL solvent per gram of crude.

-

Acid Extraction: Add 1M HCl (1.2 equivalents relative to amine). Shake vigorously. The amine converts to the hydrochloride salt and migrates to the water phase.

-

Note: If an emulsion forms (common due to the surfactant-like nature of diphenyl amines), add a small amount of brine or filter through Celite.

-

-

Phase Separation: Separate the layers. Keep the Aqueous (Top) layer.

-

QC Check: The organic layer should contain your non-basic impurities (check by TLC).

-

-

Basification: Cool the aqueous phase to 0°C. Slowly add 2M NaOH or KOH until pH > 12.

-

Observation: The solution will turn cloudy as the free base precipitates.

-

-

Recovery: Extract the cloudy aqueous mixture with Chloroform (

) or DCM (3x). -